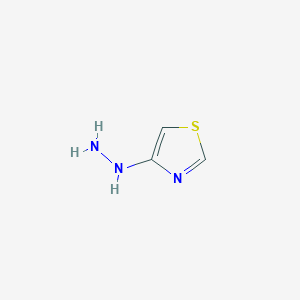

4-Hydrazineylthiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H5N3S |

|---|---|

Molecular Weight |

115.16 g/mol |

IUPAC Name |

1,3-thiazol-4-ylhydrazine |

InChI |

InChI=1S/C3H5N3S/c4-6-3-1-7-2-5-3/h1-2,6H,4H2 |

InChI Key |

BDEAFXGJHQYRTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)NN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydrazineylthiazole and Its Structural Analogues

Strategies for the Construction of the Thiazole (B1198619) Ring System

The formation of the thiazole ring is a foundational step in the synthesis of 4-hydrazineylthiazole. Chemists have developed several reliable methods for this purpose, with the Hantzsch synthesis and its variations being the most prominent.

Hantzsch-Type Condensations and Cyclization Reactions

The Hantzsch thiazole synthesis is a classic and widely utilized method for constructing the thiazole core. bepls.com In its traditional form, the synthesis involves the condensation reaction between a thioamide and an α-haloketone. bepls.com This method's popularity stems from its simplicity and its ability to accommodate a wide range of functional groups on the reactants. bepls.com

Modern advancements have led to the development of more efficient variations, such as one-pot, multi-component procedures. For instance, a green chemistry approach involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and various substituted benzaldehydes in the presence of a reusable silica-supported catalyst. bepls.com This particular method can be performed under conventional heating or using ultrasonic irradiation, yielding Hantzsch thiazole derivatives in high yields (79%-90%). bepls.com The fundamental mechanism of the Hantzsch synthesis is initiated by the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the haloketone.

Table 1: Examples of Hantzsch-Type Condensations

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thioamide | α-Haloketone | Methanol, rt | General Thiazole | bepls.com |

| Thiourea, Substituted Benzaldehydes | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Silica supported tungstosilisic acid, Ultrasound/Heat | Hantzsch Thiazole Derivatives | bepls.com |

Cyclization of Thiosemicarbazone Derivatives with α-Haloketones

A highly effective and direct route to 2-hydrazinylthiazole (B183971) derivatives involves a specific application of the Hantzsch synthesis that uses thiosemicarbazones as the sulfur-containing reactant. sci-hub.se This method directly incorporates the hydrazine (B178648) moiety into the final thiazole structure. The synthesis begins with the condensation of a ketone or aldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. mdpi.comnih.gov This intermediate is then cyclized with an α-haloketone, such as a substituted phenacyl bromide, to yield the desired 4-substituted-2-hydrazinyl-1,3-thiazole. mdpi.comnih.gov

The reaction is typically carried out by refluxing the thiosemicarbazone and the α-haloketone in a solvent like ethanol (B145695), often with a weak base such as fused sodium acetate. mdpi.com This approach has been successfully used to synthesize a variety of hydrazine-clubbed thiazole derivatives. nih.govbilecik.edu.tr For example, thiosemicarbazone derivatives have been cyclized with various phenacyl bromides to produce target hydrazinyl-thiazoles in good yields, ranging from 63% to 76%. nih.gov This strategy is also applicable to more complex starting materials, such as the cyclization of nopinone (B1589484) thiosemicarbazone with α-haloketones. sioc-journal.cn

Table 2: Examples of Thiosemicarbazone Cyclization for Hydrazinylthiazole Synthesis

| Thiosemicarbazone Source | Cyclizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Thiosemicarbazone derivatives | Phenacyl bromide | Ethanol, Fused sodium acetate, Reflux | 4-substituted-2-hydrazinyl-1,3-thiazole | mdpi.com |

| 4-(3,5-dimethylpiperidin-1-yl)benzaldehyde thiosemicarbazone | Phenacyl bromide derivatives | - | Hydrazinyl-thiazoles | nih.gov |

| Aromatic aldehydes and ketones, thiosemicarbazide | Substituted phenacyl bromides | Water, Ultrasound, rt | Hydrazinyl thiazole derivatives | sci-hub.se |

Alternative Ring-Closure Approaches

Beyond the Hantzsch reaction, other notable methods exist for constructing the thiazole ring.

Robinson-Gabriel Synthesis : This alternative pathway involves the cyclization of acylamino-ketones using phosphorus pentasulfide to produce 2,5-disubstituted thiazole derivatives. analis.com.my

Multi-Component Reactions (MCRs) : An innovative one-pot synthesis has been developed that combines an oxo component, a primary amine, a thiocarboxylic acid, and a specific isocyanide to form 2,4-disubstituted thiazoles. thieme-connect.com MCRs are valued for their efficiency, often proceeding under mild conditions and producing complex molecules in a single step. thieme-connect.com

Green Synthesis in Glycerin : A catalyst-free, environmentally friendly method utilizes glycerin as a recyclable reaction medium for the synthesis of thiazole derivatives from 2-bromo ketones and thiourea compounds. acgpubs.org

From α-Amino Acids : A metal-free protocol enables the synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids. researchgate.net The process involves carboxylic acid activation with thionyl chloride, which triggers an intramolecular cyclization to form the thiazole ring in excellent yields. researchgate.net

Introduction of the Hydrazineyl Moiety

Direct Hydrazination of Halogenated Thiazole Precursors

The most direct method for post-cyclization functionalization is the nucleophilic substitution of a halogen atom on the thiazole ring with hydrazine. This reaction is particularly effective when a halogen is present at an electrophilic position of the ring.

A key example involves the synthesis of a this compound derivative from its corresponding 4-chlorothiazole (B1590448) precursor. scilit.comscinito.ai The 4-chlorothiazole is treated with hydrazine hydrate (B1144303), typically in a boiling solvent, which results in the displacement of the chlorine atom to form the desired this compound. scilit.comscinito.ai This nucleophilic aromatic substitution (SNAr) reaction is a common and straightforward strategy for introducing hydrazine onto a heterocyclic core. The reaction relies on the nucleophilic attack of hydrazine on the electron-deficient carbon atom bonded to the halogen.

Post-Cyclization Functionalization Strategies

When direct hydrazination is not feasible, multi-step functionalization strategies can be employed. A notable method avoids the direct use of the often toxic hydrazine hydrate. google.com This pathway begins with a pre-existing amino-substituted thiazole, such as 4-methyl-2-aminobenzothiazole. google.com The amino group is first converted into a diazonium salt through a reaction with a nitrite (B80452) source under acidic conditions. google.com Subsequently, this diazonium salt intermediate is reduced using reagents like stannous chloride-hydrochloric acid or a sulfite (B76179) to yield the final hydrazino-benzothiazole product. google.com This synthetic route is considered a greener and safer alternative.

Other potential, though less direct, strategies could involve the introduction of other functional groups onto the thiazole ring that can be subsequently converted to a hydrazine. For example, electrophilic substitution reactions can install a nitro group on the thiazole ring. numberanalytics.com This nitro group could then be reduced to an amino group, followed by the diazotization and reduction sequence described above to furnish the hydrazineyl functionality.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of this compound hinges on the meticulous optimization of reaction parameters to maximize both yield and purity. nih.govrsc.org Key factors that are typically fine-tuned include the choice of solvent, reaction temperature, and the molar ratio of reactants. researchgate.netresearchgate.net

In the synthesis involving the reaction of 4-halothiazoles with hydrazine hydrate, the solvent plays a crucial role. While alcohols are common, the reaction's progress can be significantly influenced by the solvent's polarity. Temperature is another critical variable; while heat is often required to drive the reaction, excessive temperatures can lead to the formation of unwanted byproducts. researchgate.net Therefore, a systematic study of temperature and solvent is often undertaken to identify the optimal conditions.

The stoichiometry of the reactants is also a key consideration. An excess of hydrazine hydrate is often employed to ensure the complete consumption of the 4-halothiazole starting material. However, a large excess can complicate the subsequent purification steps.

Recent advancements have seen the application of machine learning and high-throughput experimentation to accelerate the optimization of reaction conditions, allowing for the simultaneous adjustment of multiple variables to find the optimal settings more efficiently. nih.govarxiv.org

The following interactive table provides examples of reaction conditions for the synthesis of thiazole derivatives, illustrating how adjustments in these parameters can affect the outcome.

| Starting Material | Reagents | Solvent | Catalyst | Conditions | Yield (%) |

| α-haloketone, thioamide | Not specified | Ethanol | Not specified | Reflux | 99 |

| Aryl ethanone, KBrO₃, thioamide | Not specified | Not specified | Lipase | Ultrasound | High |

| Thiosemicarbazone, phenacyl bromide | Sodium acetate | Ethanol | Not specified | Reflux, 12h | Not specified |

| 4-methyl-2-aminobenzothiazole | Nitrite, Stannous chloride | Acid | Not specified | Diazo reaction, then reduction | High |

Green Chemistry Principles and Sustainable Synthetic Routes

The integration of green chemistry principles into the synthesis of this compound and its derivatives is an area of growing importance, aiming to develop more environmentally friendly and sustainable processes. nih.govresearcher.lifebepls.comepa.gov Key areas of focus include the use of safer solvents, the development of catalytic methods, and the improvement of atom economy.

A significant aspect of green synthesis is the move away from hazardous and volatile organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids. nih.govbepls.com For example, conducting reactions in aqueous media can drastically reduce the environmental footprint of the synthesis. bepls.com

Catalysis is another central pillar of green chemistry. The use of efficient and recyclable catalysts can lead to higher reaction rates, lower energy consumption, and reduced waste. nih.gov Research is ongoing to develop novel catalysts, including biocatalysts like lipases, for thiazole synthesis. rsc.org

Atom economy, which focuses on maximizing the incorporation of all starting materials into the final product, is also a key consideration. Multicomponent reactions, such as the Hantzsch synthesis, are often favored as they tend to have high atom economy. bepls.comrsc.orgajol.info

Furthermore, innovative techniques like microwave irradiation and ultrasound-assisted synthesis are being explored to enhance reaction efficiency, reduce reaction times, and lower energy consumption. nih.govresearcher.lifebepls.com These methods offer scalable and cost-effective alternatives to conventional heating. nih.govresearcher.life

The following table outlines some green chemistry approaches and their potential benefits in the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |

| Safer Solvents | Utilizing water or other environmentally benign solvents. bepls.com | Reduced pollution and health hazards. |

| Catalysis | Employing recyclable and highly efficient catalysts. nih.gov | Increased reaction speed, lower energy use, and less waste. |

| Atom Economy | Designing syntheses where most atoms of the reactants are incorporated into the product. | Minimized byproduct formation. |

| Energy Efficiency | Using methods like microwave or ultrasound irradiation. nih.govbepls.com | Reduced energy consumption and shorter reaction times. |

| Renewable Feedstocks | Using starting materials derived from renewable sources. | Reduced reliance on fossil fuels. |

| Waste Prevention | Designing processes that generate minimal waste. epa.gov | Reduced environmental impact and disposal costs. |

Chemical Reactivity and Mechanistic Transformations of 4 Hydrazineylthiazole

Reactions Involving the Hydrazineyl Functional Group

The hydrazineyl moiety (-NHNH2) is a potent nucleophile and serves as the primary site for a variety of chemical reactions. Its reactivity is central to the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds for Hydrazone and Schiff Base Formation

The reaction of 4-hydrazineylthiazole with aldehydes and ketones represents a fundamental transformation, leading to the formation of hydrazones. nih.govnih.gov This condensation reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid, such as sulfuric or acetic acid, to facilitate the reaction. nih.govresearchgate.net The reaction proceeds through the nucleophilic attack of the terminal nitrogen of the hydrazineyl group on the electrophilic carbonyl carbon. This is followed by dehydration to yield the corresponding hydrazone. researchgate.netuchile.cl

The formation of these hydrazone derivatives is a versatile method for introducing a wide range of substituents onto the thiazole (B1198619) core, thereby modulating its physicochemical and biological properties. nih.gov For instance, reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with various substituted benzaldehydes in absolute ethanol (B145695) with a catalytic amount of concentrated sulfuric acid yields a series of N'-benzylidene-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazides in good yields. nih.gov

| Reactant 1 | Reactant 2 | Product |

| This compound derivative | Aldehyde/Ketone | Hydrazone/Schiff Base |

| 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Substituted Benzaldehyde | N'-Benzylidene-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide |

| Cyanoacetyl hydrazine (B178648) | 3-Acetylpyridine | Hydrazide-hydrazone derivative |

Table 1: Examples of Condensation Reactions

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

The hydrazineyl group of this compound is a key precursor for the synthesis of various fused heterocyclic systems, most notably pyrazoles and triazoles. These reactions significantly expand the chemical space accessible from this starting material.

Pyrazoles: Pyrazoles are commonly synthesized by reacting a hydrazine derivative with a 1,3-dicarbonyl compound. youtube.comorganic-chemistry.org The reaction involves the initial formation of a hydrazone, which then undergoes an intramolecular cyclization and dehydration to form the aromatic pyrazole (B372694) ring. youtube.com For example, the reaction of hydrazones with a Vilsmeier-Haack reagent (POCl3/DMF) can lead to the formation of 4-formyl pyrazole derivatives. chemmethod.com This method provides an efficient route to functionalized pyrazoles. chemmethod.com

Triazoles: The synthesis of 1,2,4-triazoles from hydrazineyl precursors can be achieved through several routes. One common method involves the reaction with compounds containing a C=N bond, such as nitriles or amidines. organic-chemistry.org For instance, the reaction of hydrazides with nitriles, catalyzed by a copper(I) complex, can yield 1,2,4-triazole (B32235) derivatives. organic-chemistry.org Another approach involves the oxidative cyclization of amidrazones, which can be formed from the reaction of hydrazines with nitriles, in the presence of an oxidizing agent. organic-chemistry.org Furthermore, 1,2,4-triazoles can be synthesized from hydrazides by reaction with reagents like carbon disulfide followed by treatment with hydrazine hydrate (B1144303). chemistryjournal.net Visible light has also been utilized to promote the [3+2] cyclization of hydrazones to form 1,2,4-triazolines, which can be subsequently oxidized to 1,2,4-triazoles. rsc.org

| Starting Material | Reagent(s) | Fused Heterocycle |

| This compound derivative (as hydrazone) | 1,3-Dicarbonyl compound | Pyrazole |

| This compound derivative (as hydrazide) | Nitrile, Copper(I) catalyst | 1,2,4-Triazole |

| Hydrazone | Vilsmeier-Haack reagent (POCl3/DMF) | 4-Formyl Pyrazole |

| Hydrazide | Carbon Disulfide, Hydrazine Hydrate | 1,2,4-Triazole |

Table 2: Cyclization Reactions to Fused Heterocycles

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nature of the hydrazineyl group allows for straightforward acylation, sulfonylation, and alkylation reactions.

Acylation: Acylation of the hydrazineyl group is readily achieved by reacting this compound with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds at the terminal nitrogen atom to form N-acylhydrazide derivatives. These derivatives can serve as intermediates for further transformations, including the synthesis of 1,3,4-oxadiazoles.

Sulfonylation: Similarly, sulfonylation occurs upon treatment with sulfonyl chlorides, yielding N-sulfonylhydrazide derivatives. These reactions are important for introducing sulfonyl groups, which can influence the biological activity of the resulting compounds.

Alkylation: Alkylation of the hydrazineyl group can be achieved using alkyl halides. The reaction can lead to mono- or di-alkylated products depending on the reaction conditions and the nature of the alkylating agent. Palladium-catalyzed C-N bond coupling reactions have been developed for the N-arylation of hydrazines with aryl tosylates, providing unsymmetrical N,N-diarylhydrazines. organic-chemistry.org

Oxidation-Reduction Pathways and Redox Behavior

The hydrazineyl group can participate in oxidation-reduction reactions. Oxidation of hydrazines can lead to the formation of diazenes or, under stronger conditions, can result in cleavage of the N-N bond. Conversely, the hydrazine moiety itself can act as a reducing agent. For example, hydrazine hydrate is known to reduce certain functional groups, although its reaction with carbonyls typically leads to condensation. uchile.cl However, under specific conditions, such as using a large excess of hydrazine, the reduction of carbonyls to alcohols has been observed. uchile.cl The redox potential of this compound and its derivatives can be influenced by the substituents on both the thiazole ring and the hydrazineyl group. The specific oxidation and reduction pathways and the resulting products are dependent on the reaction conditions and the nature of the oxidizing or reducing agents employed.

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is an electron-rich aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic and Nucleophilic Aromatic Substitution Studies (where applicable)

Electrophilic Aromatic Substitution: The thiazole ring is generally susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. The hydrazineyl group, being an activating group, would be expected to direct incoming electrophiles to the ortho and para positions relative to its point of attachment. However, due to the presence of the nitrogen and sulfur heteroatoms, the regioselectivity of electrophilic substitution on the thiazole ring can be complex. Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.comlibretexts.org The reaction of an aromatic ring with nitric acid in the presence of sulfuric acid leads to nitration. masterorganicchemistry.com Sulfonation is achieved with sulfur trioxide in sulfuric acid. masterorganicchemistry.com The specific outcomes of such reactions on this compound would depend on the precise reaction conditions and the potential for the hydrazineyl group to interact with the reagents.

Nucleophilic Aromatic Substitution: While less common for electron-rich heterocycles, nucleophilic aromatic substitution can occur on thiazole rings, particularly if they bear strong electron-withdrawing groups or if the reaction proceeds via a suitable intermediate. The reaction of 2,4-dinitrobenzene derivatives with hydrazine demonstrates that nucleophilic substitution can occur, with the reaction mechanism depending on the leaving group and solvent. ccsenet.org In the context of this compound, the possibility of nucleophilic substitution on the thiazole ring itself would be limited unless the ring is further activated by other substituents.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic compounds. In the context of this compound, these reactions can theoretically occur at several positions: the nitrogen atoms of the hydrazineyl moiety or, following halogenation, at the carbon atoms of the thiazole ring. While specific examples of cross-coupling reactions starting directly from this compound are not extensively documented, the reactivity of related systems provides significant insight into its potential for such transformations. The primary reactions of interest are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination , a palladium-catalyzed carbon-nitrogen bond-forming reaction, is a key method for the synthesis of arylamines from aryl halides. wikipedia.orgnih.govnih.gov This reaction can be applied to the synthesis of aryl hydrazines by coupling aryl halides with hydrazine. nih.gov Mechanistically, the reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the C-N coupled product. wikipedia.org The choice of ligand is crucial for the efficiency of the catalytic cycle. Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective for the coupling of primary amines. wikipedia.org

While direct N-arylation of this compound is not explicitly detailed in the literature, the successful coupling of hydrazine with various (hetero)aryl chlorides and bromides using a palladium catalyst with KOH as a base suggests that this compound could similarly undergo N-arylation at the terminal nitrogen of the hydrazineyl group. nih.gov Kinetic studies on the coupling of hydrazine with aryl halides have indicated that the rate-limiting step can be the deprotonation of the hydrazine bound to the arylpalladium(II) chloride complex. nih.gov

Copper-catalyzed N-arylation also presents a viable route for the functionalization of nitrogen-containing heterocycles. These reactions often proceed under milder conditions compared to their palladium-catalyzed counterparts.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and a halide or triflate. libretexts.org For this compound to participate in a Suzuki coupling at the thiazole ring, it would first need to be halogenated, for example, to 4-bromo- or 4-iodothiazole. The subsequent coupling with a boronic acid would then proceed via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles from 4- and 5-halo-1,2,3-triazoles via Suzuki-Miyaura coupling in water demonstrates the applicability of this method to halogenated azoles. rsc.org

The following table summarizes representative conditions for related metal-catalyzed cross-coupling reactions that inform the potential reactivity of this compound.

| Reaction Type | Substrates | Catalyst System | Base | Solvent | Product Type |

| Buchwald-Hartwig Amination | Hydrazine, Aryl Halides | Palladium catalyst | KOH | - | Aryl Hydrazines nih.gov |

| Buchwald-Hartwig Amination | Secondary Amines, Bromobenzene | TrixiePhos/t-BuOLi | t-BuOLi | Toluene | N-Aryl Amines nih.gov |

| Buchwald-Hartwig Amination | Alkylamines, 4-Bromo-1-tritylpyrazole | Pd(dba)2, tBuDavePhos | - | - | 4-Alkylaminopyrazoles researchgate.netresearchgate.net |

| Suzuki-Miyaura Coupling | 4/5-Halo-1,2,3-triazoles, Boronic Acids | Expanded-ring NHC-Pd complex | - | Water | 1,4,5-Trisubstituted-1,2,3-triazoles rsc.org |

| Suzuki-Miyaura Coupling | 3-Halo-4H-1,2,6-thiadiazin-4-ones, Boronic Acids | - | - | - | 3-Aryl-4H-1,2,6-thiadiazin-4-ones researchgate.net |

Tautomerism and Conformational Isomerization Studies

This compound can exist in different tautomeric forms due to the migration of a proton. The primary equilibrium is between the hydrazineyl-thiazole form and the hydrazono-thiazoline form. The stability of these tautomers can be influenced by substitution, solvent, and solid-state packing effects.

Computational studies using Density Functional Theory (DFT) on related heterocyclic systems provide insights into the likely tautomeric preferences of this compound. For instance, DFT studies on 4-substituted 1,2,4-triazoles have shown that the thione forms are energetically more stable than the thiol forms in both the gas phase and in solution. nih.gov Similar studies on 4-hydroxyquinoline (B1666331) derivatives also highlight the influence of substituents and solvent on tautomeric stability. researchgate.net

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating tautomeric equilibria in solution. researchgate.netnih.gov In the case of this compound derivatives, ¹H and ¹³C NMR spectroscopy can be used to distinguish between the different tautomers. For example, in a series of fluorinated 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the N-H proton of the hydrazineyl group appears in the range of 11.26–12.50 ppm in the ¹H NMR spectrum, while the thiazole proton at the 5-position is observed between 6.22–7.50 ppm. acs.org The ¹³C NMR signals for the thiazole ring carbons (C2, C4, and C5) in these derivatives appear at approximately 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively. acs.org

X-ray crystallography provides definitive evidence for the solid-state structure and conformation of molecules. nih.govthepharmajournal.com The crystal structure of derivatives of this compound can confirm the dominant tautomeric form in the solid state and reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the conformation. nih.govst-andrews.ac.uk For instance, the X-ray structure of 2,4-diacetyl-5-bromothiazole shows a structure dominated by halogen bonding. st-andrews.ac.uk The conformation of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives has been noted to have higher flexibility compared to their counterparts lacking the C2-substituent, which can impact their biological activity. nih.gov

The following table summarizes key spectroscopic and structural data for derivatives of this compound, which helps in understanding the tautomeric and conformational properties of the parent compound.

| Compound Type | Method | Key Findings | Reference(s) |

| Fluorinated 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | ¹H & ¹³C NMR | N-H proton at 11.26-12.50 ppm; Thiazole C5-H at 6.22-7.50 ppm; Thiazole ring carbons at characteristic shifts. | acs.org |

| Thiazole-methylsulfonyl Derivatives | ¹H & ¹³C NMR, X-ray | NH proton at 11.55-11.68 ppm; Thiazole C5-H at 7.20-7.80 ppm; X-ray of a derivative confirmed the molecular structure. | nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivatives | - | Increased conformational flexibility compared to analogues without the C2-hydrazinyl group. | nih.gov |

| 9-Hydroxyphenalenone Derivatives | ¹H & ¹³C NMR | Off-axis substitution breaks molecular symmetry, leading to observable tautomers. | nih.gov |

| 4-Substituted 1,2,4-Triazoles | DFT | Thione tautomers are more stable than thiol tautomers. | nih.gov |

Design and Synthesis of Novel 4 Hydrazineylthiazole Derivatives and Analogues

Structural Modifications at the Hydrazineyl Group

The hydrazineyl group is a key pharmacophoric feature, and its modification is a primary strategy in the development of new 4-hydrazineylthiazole derivatives. These modifications aim to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

N'-Substituted and N,N'-Disubstituted Hydrazine (B178648) Derivatives

Direct substitution on the terminal nitrogen (N') of the hydrazineyl moiety is a common approach to introduce structural diversity. This can be achieved through various synthetic routes, including the reaction of this compound with aldehydes or ketones to form the corresponding hydrazones. For instance, a series of arylidene-hydrazinyl-thiazole derivatives has been synthesized by condensing arylidene-hydrazine-carbothioamides with α-halogenocarbonyl compounds in what is known as the Hantzsch condensation. nih.gov This method has proven effective for generating a library of compounds with various substituents on the aryl ring. nih.gov

Further derivatization can be achieved through acetylation of the hydrazineyl group. For example, treatment of 2-[2-(1-(4-bromophenyl)ethylidene)hydrazineyl]-4-(4-chlorophenyl)thiazole with acetic anhydride (B1165640) resulted in the formation of 2-[5-(4-chlorophenyl)-1,3-thiazole-2-yl]-1-acetyl hydrazine. nih.gov This highlights the potential for creating N,N'-disubstituted derivatives, where one nitrogen is part of the thiazole (B1198619) ring and the other is acylated.

Acylhydrazine and Carbothioamide Analogues

The conversion of the hydrazineyl group into acylhydrazines and carbothioamides introduces new functional groups that can participate in hydrogen bonding and other non-covalent interactions. Acylhydrazines can be prepared by reacting the this compound with acyl chlorides or anhydrides.

Carbothioamide analogues are also of significant interest. The synthesis of these compounds often starts with the reaction of an appropriate aldehyde or ketone with thiosemicarbazide (B42300) to form a thiosemicarbazone, which is then cyclized to form the 2-hydrazinyl-1,3-thiazole ring. researchgate.net For example, 4-hydroxybenzaldehyde, 4-bromo-acetophenone, and 2-hydroxy-acetophenone have been reacted with thiosemicarbazide to produce the corresponding thiosemicarbazone derivatives, which were subsequently cyclized with phenacyl bromide to yield 4-substituted-2-hydrazineyl-1,3-thiazoles. nih.govresearchgate.net

Thiosemicarbazone and Semicarbazone Derivatives

Thiosemicarbazones and semicarbazones derived from this compound are a prominent class of compounds with diverse biological activities. nih.gov The synthesis of these derivatives typically involves the condensation of a this compound with an appropriate aldehyde or ketone. bioinfopublication.org The general synthetic route often begins with the reaction of an aldehyde or ketone with thiosemicarbazide to form a thiosemicarbazone intermediate. researchgate.netbioinfopublication.org This intermediate can then be cyclized to form the thiazole ring. researchgate.net For example, a mixture of an arylidene-hydrazine-carbothioamide and an α-halogenocarbonyl derivative can be stirred at room temperature to produce arylidene-hydrazinyl-thiazole derivatives. nih.gov This approach allows for the introduction of a wide variety of substituents on both the thiazole ring and the hydrazone moiety.

Substituent Effects and Modifications on the Thiazole Ring (e.g., C2, C5)

Modifications to the thiazole ring itself, at positions C2 and C5, play a crucial role in fine-tuning the properties of this compound derivatives. The electronic nature of these substituents can significantly influence the reactivity and biological activity of the entire molecule. lumenlearning.comlibretexts.orgopenstax.org

Substituents on the thiazole ring can be classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lumenlearning.com EDGs, such as alkyl or alkoxy groups, increase the electron density of the ring, making it more nucleophilic. Conversely, EWGs, like nitro or cyano groups, decrease the electron density, rendering the ring less nucleophilic. These electronic effects can be transmitted through both inductive and resonance pathways. libretexts.org

The position of the substituent also has a profound impact. For instance, in five-membered N-heterocycles, the position of endocyclic nitrogen atoms relative to the substituent significantly influences its properties. rsc.org The introduction of a chlorine atom at the 4-position of the thiazole ring, for example, enhances its reactivity in nucleophilic aromatic substitution reactions. This allows for further functionalization, such as the displacement of the chlorine with an azide (B81097) ion to form 4-azidothiazole derivatives.

The synthesis of substituted thiazoles often involves the Hantzsch thiazole synthesis, where a thiourea (B124793) or thioamide is reacted with an α-haloketone. nih.gov This method allows for the introduction of various substituents at the C2 and C4/C5 positions of the thiazole ring depending on the choice of starting materials. For example, reacting substituted hydrazine-carbothioamides with chloroacetone (B47974) can yield 2,3,4-trisubstituted thiazoles. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for optimizing lead compounds by modifying their core structure or specific functional groups to improve efficacy, selectivity, and pharmacokinetic properties. drughunter.comspirochem.comresearchgate.net Bioisosteres are atoms or groups of atoms that share similar physical or chemical properties and produce broadly similar biological effects. u-tokyo.ac.jp

In the context of this compound derivatives, a common bioisosteric replacement involves substituting the thiazole ring with other five-membered heterocycles like pyrazole (B372694) or triazole. researchgate.net For example, pyrazole derivatives have been synthesized from this compound precursors. researchgate.net Another example is the replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) ring, which has been shown to improve metabolic stability and reduce off-target effects. rsc.org

The rationale behind these replacements is to explore new chemical space while retaining the key interactions necessary for biological activity. spirochem.com For instance, replacing a phenyl ring with other aromatic or non-aromatic rings can alter the compound's lipophilicity and metabolic profile. drughunter.com Computational tools are increasingly being used to identify potential bioisosteric replacements by analyzing similarities in molecular properties. researchgate.net

Combinatorial Chemistry and High-Throughput Synthesis Methodologies

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large libraries of compounds. ijpsonline.com This approach is particularly well-suited for the structural diversity inherent in the this compound scaffold. The "split-and-mix" synthesis method is a powerful technique in solid-phase combinatorial synthesis that allows for the geometric expansion of potential products. combichemistry.com

In the context of thiazole synthesis, combinatorial approaches have been employed to generate libraries of functionalized 1,3-thiazines. units.it This often involves solution-phase protocols using polymer-bound reagents and scavenger resins to facilitate purification. units.it A "catch-and-release" strategy can also be utilized, where the desired product is selectively bound to a resin, allowing for the removal of excess reagents and byproducts before the final product is cleaved from the support. units.it

High-throughput synthesis methodologies often rely on parallel synthesis techniques, where multiple reactions are carried out simultaneously in a spatially addressable format. ijpsonline.com This allows for the direct correlation of structure with activity. ijpsonline.com The development of efficient one-pot, multi-component reactions is also a key area of research, as it streamlines the synthetic process and reduces waste. researchgate.net For example, N-acyl pyrazole derivatives have been synthesized using green chemistry methods like ball milling, which offers high yields and reproducibility. rsc.org

The application of these high-throughput and combinatorial methods to the this compound scaffold allows for the systematic exploration of structure-activity relationships, accelerating the identification of new lead compounds.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. epfl.ch It provides information on the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR spectroscopy of 4-hydrazineylthiazole and its derivatives reveals characteristic chemical shifts for the protons within the molecule. The position of these signals, measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS), is influenced by the electron density around the proton. libretexts.org For instance, protons attached to the thiazole (B1198619) ring will have distinct chemical shifts compared to those on the hydrazine (B178648) moiety. The integration of the peak areas provides a ratio of the number of protons giving rise to each signal. hmdb.ca

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. huji.ac.il Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift influenced by its hybridization (sp², sp³) and the electronegativity of attached atoms. compoundchem.comlibretexts.org For example, the carbon atoms within the thiazole ring will resonate at different frequencies than any potential aliphatic carbons in derivatives. researchgate.net Quaternary carbons often exhibit weaker and sharper signals. huji.ac.illibretexts.org

Spin-spin coupling, observed in ¹H NMR spectra, provides information about the connectivity of adjacent protons. The splitting of a proton's signal into a multiplet (e.g., doublet, triplet, quartet) is caused by the magnetic influence of neighboring protons. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and is dependent on the number of bonds and the dihedral angle separating the coupled protons. libretexts.org Analysis of coupling constants helps to confirm the arrangement of protons in the molecule. researchgate.net For instance, the coupling between protons on adjacent carbons in the thiazole ring would provide evidence for their connectivity. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for Thiazole Derivatives This table provides illustrative data based on typical chemical shift ranges for similar structures. Actual values for this compound may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiazole H-2 | 8.5 - 9.0 | 150 - 160 | s | - |

| Thiazole H-5 | 7.0 - 7.5 | 115 - 125 | d | 2-4 |

| Hydrazine NH | Variable | - | br s | - |

| Hydrazine NH₂ | Variable | - | br s | - |

| Thiazole C-2 | - | 150 - 160 | - | - |

| Thiazole C-4 | - | 140 - 150 | - | - |

| Thiazole C-5 | - | 115 - 125 | - | - |

s = singlet, d = doublet, br s = broad singlet

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide a more detailed picture of the molecular structure by spreading the NMR information across two frequency axes. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. epfl.ch Cross-peaks in a COSY spectrum connect the signals of protons that are typically two or three bonds apart, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. epfl.chwikipedia.org Each cross-peak in an HSQC spectrum links a specific proton to its bonded carbon, greatly aiding in the assignment of both ¹H and ¹³C signals. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. epfl.chwikipedia.org HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. The detection of a Nuclear Overhauser Effect (NOE) between two protons indicates a through-space interaction, providing valuable information about the molecule's three-dimensional conformation. researchgate.netgoettingen-research-online.de

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. bioanalysis-zone.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.comresearchgate.net This precision allows for the determination of the exact molecular formula of this compound by distinguishing it from other compounds that may have the same nominal mass. iitj.ac.inpnnl.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to elucidate the structure of a molecule. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a specific ion (the precursor ion) of this compound is selected and then fragmented by collision with an inert gas. amazonaws.com The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. wikipedia.org The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule, helping to confirm its structure. nationalmaglab.orgnih.govspectroscopyonline.com

X-Ray Crystallography for Solid-State Structure Determination and Polymorphism Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. anton-paar.comksu.edu.sa By diffracting X-rays off a single crystal of this compound, a detailed map of electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.netnih.govnih.gov

This technique is also crucial for the analysis of polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.netacs.orgnih.govscitechnol.com Different polymorphs of this compound could exhibit distinct physical properties. X-ray diffraction can unambiguously identify and characterize these different crystalline structures. iisermohali.ac.inmdpi.com

Table 2: Illustrative Crystallographic Data for a Hypothetical this compound Crystal This table presents a hypothetical set of crystallographic parameters.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 820.1 |

| Z | 4 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrations. rasayanjournal.co.innih.gov The spectra for this compound and its derivatives are complex, yet they reveal distinct bands corresponding to the vibrations of the thiazole ring and the hydrazine substituent. nih.gov

The analysis of FT-IR and Raman spectra allows for the assignment of specific vibrational modes. rasayanjournal.co.in The high-frequency region of the spectra is dominated by N-H and C-H stretching vibrations. The hydrazine moiety (-NH-NH₂) gives rise to characteristic N-H stretching bands. In hydrazinylthiazole derivatives, these are typically observed in the 3278–3138 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations from the thiazole ring generally appear in the 3100–3000 cm⁻¹ range. core.ac.ukacs.org

The double bond region (1700-1500 cm⁻¹) is particularly informative. The C=N stretching vibration of the thiazole ring is a key identifier and is typically found between 1635 cm⁻¹ and 1575 cm⁻¹. aip.org Aromatic C=C stretching vibrations are also observed in this region, often in the 1571–1436 cm⁻¹ range. nih.gov The NH₂ scissoring (bending) vibration of the hydrazine group also contributes to this part of the spectrum, usually around 1620 cm⁻¹.

The fingerprint region (below 1500 cm⁻¹) contains a wealth of structural information, including various bending and skeletal vibrations. The thiazole ring itself has several characteristic vibrations. researchgate.netcdnsciencepub.com For instance, bands in the 1700 - 1421 cm⁻¹ range can be attributed to thiazole skeletal vibrations. researchgate.net The C-S stretching vibration, integral to the thiazole heterocycle, is typically found at lower wavenumbers. Other important vibrations include C-N stretching, often seen in the 1232-1245 cm⁻¹ range in related heterocyclic compounds, and various in-plane and out-of-plane bending modes of the ring's C-H bonds.

Table 1: Characteristic Vibrational Frequencies for Hydrazinylthiazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|

| N-H Stretching (Hydrazine) | 3138 - 3278 | nih.gov |

| Aromatic C-H Stretching | 3000 - 3100 | core.ac.ukacs.org |

| C=N Stretching (Azomethine) | 1600 - 1699 | nih.gov |

| C=N Stretching (Thiazole Ring) | 1575 - 1635 | aip.org |

| Aromatic C=C Stretching | 1436 - 1571 | nih.gov |

| C-N Stretching | 1232 - 1245 | |

| Characteristic Thiazole Ring Vibrations | 692 - 1068 | nih.gov |

This table presents a summary of typical vibrational frequencies observed for functional groups in hydrazinylthiazole derivatives and related compounds. The exact position of the bands can vary based on the specific substitution pattern and the physical state of the sample.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Absorption Characteristics

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. mdpi.com For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (like non-bonding, n, and bonding, π) to higher energy anti-bonding orbitals (π*). researchgate.net

The UV-Vis spectra of thiazole derivatives are typically characterized by two main types of electronic transitions: π → π* and n → π*. mdpi.com

The π → π* transitions are generally of high intensity (high molar absorptivity, ε) and occur due to the excitation of electrons from the π bonding orbitals of the conjugated system to the π* anti-bonding orbitals. rsc.org In thiazole derivatives, these transitions, involving π orbitals delocalized on the aromatic ring, are often observed at shorter wavelengths, for instance, a strong band between 363-366 nm has been reported for some carbazole-thiazole dyes. mdpi.com

The n → π* transitions involve the excitation of an electron from a non-bonding orbital (i.e., the lone pair electrons on the nitrogen or sulfur atoms) to a π* anti-bonding orbital. rsc.org These transitions are typically of lower intensity compared to π → π* transitions. In some thiazole derivatives, these bands have been observed in the 280 nm to 300 nm range. mdpi.com

The solvent environment can influence the position of the absorption maxima (λmax). mdpi.com For example, a study on a specific 1D zinc-based polymer containing a thiazole donor showed a significant blue-shift of the emission maximum when suspended in water, highlighting the effect of solvent polarity. mdpi.com The absorption spectra of chromone-based thiosemicarbazones, which share structural similarities, show a maximum wavelength (λmax) around 335 nm. acs.org

Table 2: Typical Electronic Transitions for Thiazole Derivatives

| Electronic Transition | Typical λmax Range (nm) | Nature of Transition | Source(s) |

|---|---|---|---|

| π → π* | 330 - 390 | High intensity, involves π-conjugated system | researchgate.netmdpi.comrsc.org |

| n → π* | 280 - 300 | Lower intensity, involves lone pair electrons | mdpi.comrsc.org |

This table summarizes the general electronic transitions observed for thiazole-containing compounds. The exact λmax values for this compound may vary depending on substitution and solvent conditions.

Theoretical and Computational Investigations of 4 Hydrazineylthiazole Systems

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the intricacies of molecular systems. These methods provide a theoretical framework to understand and predict the behavior of molecules, offering insights that complement experimental findings. In the context of 4-hydrazineylthiazole and its derivatives, quantum chemical calculations have been instrumental in exploring their electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties with a favorable balance of accuracy and computational cost. DFT studies on electron-rich hydrazinylthiazoles have provided significant insights into their electronic nature and reactivity. researchgate.net For instance, calculations at the M06/6-311G(d,p) level of theory have been employed to confirm that observed geometries are true minima on the potential energy surface. researchgate.net

These studies reveal that the electronic properties and reactivity of hydrazine (B178648) derivatives are significantly influenced by the interplay of different functional groups within the molecule. Key parameters such as atomic charges, electronic density distributions, and dipole moments are thoroughly analyzed to understand these effects. The molecular electrostatic potential (MESP) is another valuable descriptor derived from DFT calculations, which helps in identifying the most active sites for electrophilic and nucleophilic attacks. mdpi.com

Global reactivity parameters obtained from DFT calculations, such as chemical hardness, indicate the stability and electron-donating capability of these molecules. researchgate.net Spectroscopic properties, such as UV-Vis absorptions, have also been successfully predicted using DFT methodologies, often showing good agreement with experimental data. researchgate.netscirp.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurate geometry optimization and conformational analysis. tau.ac.il These methods are essential for studying flexible molecules like this compound derivatives, which can exist in various metastable conformations due to their structural flexibility and the presence of numerous rotatable bonds. rsc.org

High-level ab initio calculations are employed to study the conformational energies of different arrangements of the molecule. nih.gov Geometry optimizations are typically performed to locate the minimum energy conformations. tau.ac.il For complex systems, a combination of semi-empirical methods and DFT can be used for an initial exploration of the conformational space, followed by more accurate ab initio calculations for refining the structures and energies of the most populated conformers. rsc.org This approach helps in reducing the computational cost while maintaining a high level of accuracy. rsc.org The analysis of conformational energies is critical for understanding the spatial arrangement of atoms and the barriers to rotation between different conformations. tau.ac.il

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.netresearchgate.net

A small HOMO-LUMO gap is generally associated with high chemical reactivity and low kinetic stability. researchgate.net DFT calculations are commonly used to determine the energies of the HOMO and LUMO and the corresponding energy gap. researchgate.net For some hydrazinylthiazole derivatives, calculated band gaps (Egap) have been reported to be around 4.41-4.42 eV. researchgate.net FMO analysis can also elucidate intramolecular charge transfer, where a smaller gap often indicates a significant transfer from the electron donor (HOMO) to the electron acceptor (LUMO). researchgate.net The distribution of the HOMO and LUMO across the molecule can reveal which parts of the molecule are involved in electron donation and acceptance. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Characterizes the electron-donating ability of a molecule. mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Characterizes the electron-accepting ability of a molecule. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.netresearchgate.netresearchgate.net |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. mdpi.com | Measures the propensity of a chemical species to lose electrons. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. mdpi.com | Measures the propensity of a chemical species to accept electrons. |

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions. uni-muenchen.deperiodicodimineralogia.it It provides a localized picture of the electron density, corresponding to the classic Lewis structure elements like one-center "lone pairs" and two-center "bonds". uni-muenchen.de This analysis is particularly useful for understanding charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. researchgate.netperiodicodimineralogia.it

NBO analysis can identify donor-acceptor interactions within a molecule by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de In studies of hydrazinylthiazole derivatives, NBO analysis has confirmed the existence of prolonged hyperconjugation and strong intramolecular charge transfer (ICT), which stabilize the systems. researchgate.net This analysis provides key evidence for charge transfer properties. researchgate.net The assignment of NBO charges offers a more accurate description of atomic partial charges compared to other methods. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of many-body systems in the presence of time-dependent potentials, such as those from electromagnetic fields. wikipedia.org It has become a standard method for calculating electronic excitation energies, photoabsorption spectra, and other frequency-dependent response properties. wikipedia.orgaps.org

The formal basis of TD-DFT is the Runge-Gross theorem, which establishes a unique mapping between the time-dependent external potential and the time-dependent electron density. wikipedia.org In practice, TD-DFT calculations are often performed within the linear response formalism to obtain excitation energies, which correspond to the poles of the linear response function. wikipedia.org This approach has been widely used to predict the UV-Vis absorption spectra of molecules, including derivatives of this compound. researchgate.net The performance of various density functionals has been extensively benchmarked for calculating vertical excitation energies, with functionals like ωB97X-D showing good accuracy. escholarship.orgarxiv.org TD-DFT can also be used to simulate real-time electron dynamics under strong fields. aps.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of biomolecular systems, including proteins and their interactions with ligands. nih.gov These simulations provide detailed insights into conformational changes, flexibility, and the influence of the solvent environment on molecular structure and function. nih.govirbbarcelona.org

For flexible molecules like derivatives of this compound, MD simulations can be employed to explore their conformational landscape and understand how they interact with their environment, such as solvent molecules. irbbarcelona.orgmdpi.com The simulations track the positions of atoms over time by integrating Newton's equations of motion, governed by a force field that describes the potential energy of the system. nih.gov

MD simulations can be particularly useful in understanding how solvent molecules affect the conformation and dynamics of a solute. ethz.ch Explicitly including solvent molecules in the simulation provides a more realistic representation of the system compared to in vacuo or implicit solvent models. ethz.ch This is crucial for accurately modeling the behavior of molecules in solution, as solvent interactions can significantly impact conformational preferences and internal motions. ethz.ch For instance, simulations can reveal the formation and persistence of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules. nih.gov

: Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. f1000research.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand, such as a this compound derivative, within the active site of a biological macromolecule like an enzyme or a receptor. frontiersin.orgnih.gov By simulating the ligand-target interaction at a molecular level, researchers can gain insights into the structural basis of inhibitory activity, understand structure-activity relationships (SAR), and prioritize compounds for synthesis and biological evaluation. nih.govplos.org

Prediction of Binding Modes and Affinities in Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking studies have been pivotal in elucidating how this compound-based compounds interact with various biological targets, particularly protein kinases, which are crucial in cancer and inflammation pathways. These computational analyses predict the binding affinity, typically expressed as a docking score in kcal/mol, and map the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. plos.org

A notable target for this compound derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. mdpi.com In one study, detailed in silico molecular docking was performed on 4-substituted-2-hydrazineylthiazole derivatives to explore their binding within the VEGFR-2 active site (PDB code: 2oh4). mdpi.com The results demonstrated significant binding affinities for the studied compounds, with docking scores of -8.21 kcal/mol and -10.16 kcal/mol. mdpi.com The more potent compound was observed to be stabilized by interactions with greasy amino acid residues within the binding pocket, suggesting that its inhibitory activity is directly linked to its ability to bind effectively to the VEGFR-2 active site. mdpi.com

Similarly, derivatives of thiazole (B1198619) incorporating a hydrazine moiety have been docked against the Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy. researchgate.net Molecular docking studies revealed that a specific thiazole derivative (compound 4e) exhibited the highest binding affinity with a docking score of -6.98 kcal/mol, which was superior to the standard drug Gefitinib (-6.45 kcal/mol). researchgate.net This indicates a strong potential for these compounds as EGFR inhibitors.

The table below summarizes the predicted binding affinities and key interactions of this compound derivatives with their respective biological targets, as determined by molecular docking simulations.

| Compound Class | Target Protein | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| 4-Substituted-2-hydrazineylthiazole | VEGFR-2 | 2oh4 | -10.16 | Interactions with greasy amino acid residues. mdpi.com |

| 4-Substituted-2-hydrazineylthiazole | VEGFR-2 | 2oh4 | -8.21 | Not specified. mdpi.com |

| Thiazole derivative with hydrazine group (Compound 4e) | EGFR | Not Specified | -6.98 | Not specified. researchgate.net |

These computational predictions provide a molecular-level understanding of the compound's mechanism of action and are often well-correlated with experimental biological data. researchgate.nettbzmed.ac.ir

Rational Design through In Silico Screening

Rational design, facilitated by in silico screening, is a modern approach in drug discovery that uses computational methods to design and identify new molecules with desired biological activity. nih.govfrontiersin.org This process often begins with a scaffold, such as this compound, which is known to have some biological relevance. Virtual libraries of derivatives are then created by adding various functional groups to the core structure. frontiersin.org These virtual compounds are subsequently "screened" by docking them into the active site of a target protein. nih.gov The results, primarily the predicted binding affinities and interaction patterns, are used to select the most promising candidates for chemical synthesis and further testing. uwc.ac.zamdpi.com

This in silico approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. frontiersin.org For instance, the this compound moiety can serve as a key intermediate for generating a diverse library of compounds. researchgate.net By reacting this compound with different aldehydes or active methylene (B1212753) compounds, new series of derivatives, such as pyrazoles, can be created. researchgate.net Computational studies on these synthesized compounds can then confirm their potential biological activity, guiding the selection of candidates for further development. researchgate.net

The process of rational design using in silico screening can be summarized in the following steps:

Target Identification and Validation : A specific biological macromolecule (e.g., VEGFR-2, EGFR) involved in a disease pathway is selected. pensoft.net

Scaffold Selection : A core chemical structure, like this compound, is chosen as the starting point.

Virtual Library Generation : A large, diverse library of virtual compounds is created by computationally modifying the scaffold. frontiersin.org

Molecular Docking and Virtual Screening : The virtual library is screened against the target's binding site to predict binding affinities and modes. nih.gov

Hit Identification and Prioritization : Compounds with the best docking scores and favorable interaction profiles are identified as "hits" and prioritized for synthesis. uwc.ac.za

This strategy has been effectively applied in the development of inhibitors for various enzymes, where derivatives based on a core scaffold are designed and screened to identify potent and selective inhibitors. mdpi.comnih.gov The insights gained from the docking poses of initial hits allow for further structural modifications to optimize interactions with key residues in the active site, thereby improving potency and selectivity. uwc.ac.za

Mechanistic Studies and Structure Activity Relationships Sar in Biological Contexts in Vitro and Ex Vivo

Investigation of Molecular Targets and Pathways

Enzyme Inhibition/Activation Kinetics and Mechanisms

The 4-hydrazineylthiazole scaffold has been identified as a promising framework for the development of enzyme inhibitors, particularly targeting kinases involved in cancer progression.

VEGFR-2 Inhibition: A significant area of research has been the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth. researchgate.netwikipedia.orgnih.gov Studies have shown that certain this compound derivatives can act as potent VEGFR-2 tyrosine kinase inhibitors. researchgate.net For instance, some compounds have exhibited comparable VEGFR-2 kinase inhibitory activity to the established drug sorafenib. researchgate.net The mechanism of inhibition is generally competitive, where the molecules vie with ATP for the binding site in the kinase domain of the receptor. wikipedia.org Molecular docking studies have further supported these findings, illustrating how these compounds can fit into the VEGFR-2 kinase pocket and interact with key amino acid residues. nih.govfrontiersin.org The structure-activity relationship (SAR) of these compounds has revealed that specific substitutions on the thiazole (B1198619) ring and the hydrazine (B178648) moiety are critical for their inhibitory potency. researchgate.net

Other Kinases and Enzymes: Beyond VEGFR-2, derivatives of similar heterocyclic structures like thiazole and thiadiazole have been investigated as inhibitors of other kinases such as Epidermal Growth Factor Receptor (EGFR), B-Raf, and Cyclin-Dependent Kinases (CDKs). researchgate.netnih.govnih.govnih.govmdpi.com For example, certain sulfathiazole‐triazolo chalcone (B49325) hybrids have been identified as dual inhibitors of VEGFR-2 and EGFR. researchgate.net The thiazole scaffold is a common feature in many FDA-approved drugs, highlighting its importance in drug discovery. researchgate.net

Bacterial Enzymes: The broader class of heterocyclic compounds, including those with triazole moieties, has also been explored for their potential to inhibit bacterial enzymes. nih.govbiorxiv.org This includes enzymes that confer antibiotic resistance, such as β-lactamases and aminoglycoside-modifying enzymes. nih.gov The inhibition of enzymes like MraY, which is essential for bacterial cell wall synthesis, has also been a target. biorxiv.org

Receptor Binding and Modulation Studies

Currently, there is limited specific information available in the provided search results regarding the direct binding and modulation of G-protein coupled receptors (GPCRs) or nuclear receptors by this compound itself. Research has predominantly centered on its role as a kinase inhibitor.

Interactions with Nucleic Acids and Proteins

While direct interaction studies with nucleic acids for this compound are not extensively detailed, the downstream effects of its enzymatic inhibition imply an indirect influence on processes involving nucleic acids. For example, by inhibiting kinases involved in cell signaling pathways, these compounds can affect transcription factors that regulate gene expression related to cell proliferation and survival. nih.gov The primary protein interactions studied are with the ATP-binding sites of various kinases. researchgate.netwikipedia.orgnih.gov

Cellular Level Investigations (In Vitro and Ex Vivo Models)

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

The antiproliferative and cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines.

MCF-7 and MDA-MB-231 (Breast Cancer): Numerous studies have demonstrated the cytotoxic activity of thiazole and related heterocyclic compounds against MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) breast cancer cell lines. researchgate.netresearchgate.netresearchgate.netnih.govmdpi.com The IC50 values, which represent the concentration required to inhibit 50% of cell growth, vary depending on the specific derivative, with some compounds showing high potency. researchgate.netmdpi.com For example, certain novel 1,3-thiazole analogues have shown potent activity against breast cancer. researchgate.net

HepG2 (Hepatocellular Carcinoma): Derivatives of this compound and related structures have also been tested against the HepG2 liver cancer cell line, showing significant cytotoxic effects. researchgate.netresearchgate.netjksus.orgnih.govnih.govresearchgate.net Some compounds have demonstrated dose-dependent cytotoxicity against HepG2 cells. jksus.orgnih.gov

Caco-2 (Colorectal Adenocarcinoma): The antiproliferative activity of compounds with similar structural motifs has been assessed against the Caco-2 colon cancer cell line. nih.gov

The following table summarizes the cytotoxic activity of some this compound and related derivatives in various cancer cell lines.

| Compound Type | Cell Line | Activity | Reference |

| 4-substituted-2-hydrazineylthiazole derivatives | MCF-7, HepG2 | Cytotoxic | researchgate.net |

| Pyrazole (B372694) derivatives from this compound | SK-MEL-2, MDA-MB-231, K-562 | Promising anticancer activity | researchgate.net |

| Hydrazine-1-carboxamide derivatives | HepG2 | Antiproliferative, VEGFR-2 inhibition | researchgate.net |

| Quinolinone derivatives | MCF-7 | Potent cytotoxic activity | researchgate.net |

| 1,3,4-thiadiazole derivatives | MCF-7, MDA-MB-231 | Weak anticancer activity | nih.gov |

| Piperazinylquinoxaline-based derivatives | A549, HepG-2, Caco-2, MDA | Antitumor results | nih.gov |

| Benzimidazole derivative | A549, MCF-7, HepG2, DLD-1 | Significant cytotoxic effects | jksus.org |

| 1,3,4-thiadiazolium mesoionic derivatives | HepG2 | Dose- and time-dependent decrease in viability | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 | Antiproliferative activity | mdpi.com |

Analysis of Cell Cycle Modulation and Programmed Cell Death (Apoptosis, Necrosis)

The cellular mechanisms underlying the antiproliferative effects of this compound derivatives often involve the modulation of the cell cycle and the induction of programmed cell death.

Cell Cycle Arrest: Flow cytometry analysis has revealed that certain derivatives can induce cell cycle arrest at specific phases. researchgate.netfluorofinder.comnih.gov For example, some compounds have been shown to cause an arrest in the G2/M phase of the cell cycle in cancer cells. researchgate.net This prevents the cells from proceeding through mitosis and dividing.

Apoptosis: A primary mechanism of cell death induced by these compounds is apoptosis, or programmed cell death. researchgate.netfluorofinder.comwikipedia.org This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases. frontiersin.org Studies have shown that treatment with certain this compound derivatives leads to an increase in the population of apoptotic cells in cancer cell lines like MCF-7 and HepG2. nih.govresearchgate.net This can be triggered through both intrinsic and extrinsic apoptosis pathways. researchgate.net For instance, some compounds have been observed to increase the BAX/Bcl-2 ratio and the levels of caspase-3 and p53, all of which are key players in the apoptotic process. nih.gov

Gene Expression and Protein Level Modulation Studies

The regulation of gene expression is a fundamental biological process where the information encoded in a gene is used to synthesize a functional product, such as a protein or a non-coding RNA. wikipedia.orgwikipedia.org This process is tightly controlled and can be modulated at various stages, including transcription, RNA processing, and translation. wikipedia.orgwikipedia.org Alterations in gene expression are central to many physiological and pathological states.

In the context of this compound derivatives, while direct studies on this specific compound are limited, related heterocyclic structures have been shown to influence gene and protein expression. For example, in studies involving other nitrogen-containing heterocyclic compounds, researchers have observed modulation of gene expression related to inflammation and cell cycle control. The stability of the final gene product, be it RNA or protein, is a critical factor in determining its expression level; an unstable product will result in a low level of expression. wikipedia.org

The process of gene expression can be influenced by various factors, including environmental signals and the presence of specific molecules that can interact with the cellular machinery responsible for transcription and translation. wikipedia.org For instance, the expression of certain bacterial toxins can be repressed at the mRNA level by the presence of glucose, a process that involves phosphorylation steps. nih.gov Similarly, the expression of genes like Fos and Npas4 in neurons is regulated by histone acetylation at promoters and enhancers, which in turn affects the frequency of transcriptional bursts. nih.gov These examples highlight the complex regulatory networks that can be influenced by small molecules, suggesting potential, though not yet demonstrated, mechanisms by which this compound derivatives could exert biological effects.

Antimicrobial and Antibiofilm Activity against Pathogens (e.g., Streptococcus mutans)

Streptococcus mutans is a primary etiological agent of dental caries, a widespread infectious disease. nih.govfrontiersin.orgmdpi.com This bacterium contributes to the formation of dental plaque, a biofilm that adheres to tooth surfaces. nih.govfrontiersin.org Within this biofilm, S. mutans metabolizes dietary sugars into acids, which leads to the demineralization of tooth enamel. mdpi.com A key virulence factor of S. mutans is its ability to synthesize glucans from sucrose, which facilitates the formation of a stable biofilm. nih.gov The genes encoding the enzymes responsible for glucan synthesis, known as glucosyltransferases (gtfs), are crucial for this process. nih.gov

While direct studies on this compound are not available, research on other heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, has demonstrated significant antibacterial activity against various pathogens. nih.gov Some of these compounds have shown potent effects against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial and antibiofilm activities of various natural and synthetic compounds against S. mutans have been extensively studied. For instance, polyphenols found in Chilean propolis, such as pinocembrin (B1678385) and apigenin, have demonstrated strong antimicrobial and antibiofilm effects at low concentrations. nih.govnih.gov These compounds have been shown to decrease bacterial growth and disrupt biofilm architecture. nih.gov Similarly, essential oils and their components have exhibited antimicrobial activity against S. mutans, inhibiting biofilm formation. nih.gov Cinnamaldehyde, a natural plant product, has also been shown to suppress the microbial activity of S. mutans biofilms by modulating factors like hydrophobicity, aggregation, and the expression of virulence-related genes. frontiersin.org

The development of new agents to combat S. mutans is an active area of research, with a focus on compounds that can inhibit bacterial growth, disrupt biofilm formation, or interfere with key virulence factors. nih.govmdpi.comnih.govfrontiersin.org The search for such compounds includes the investigation of various chemical scaffolds, including those containing heterocyclic rings similar to this compound.

Cellular Selectivity and Differential Effects on Normal vs. Cancer Cell Lines